Allylsulfenate

Physical Organic Chemistry Sigmatropic Rearrangement Reaction Kinetics

Allylsulfenate (also designated allylsulfenic acid, 2-propenesulfenic acid; CAS 62965-27-9) is a low-molecular-weight (90.14 g/mol) S-alkylsulfenic acid characterized by a reactive sulfenyl (–S–OH) moiety appended to an allyl (prop-2-en-1-yl) group. This compound is natively generated in Allium species upon tissue disruption via the alliinase-mediated cleavage of S-allyl-L-cysteine sulfoxide (alliin), and it serves as the direct, albeit transient, precursor to the antimicrobial principle allicin.

Molecular Formula C3H6OS
Molecular Weight 90.15 g/mol
CAS No. 62965-27-9
Cat. No. B1255117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylsulfenate
CAS62965-27-9
Synonyms2-propenesulfenic acid
Molecular FormulaC3H6OS
Molecular Weight90.15 g/mol
Structural Identifiers
SMILESC=CCSO
InChIInChI=1S/C3H6OS/c1-2-3-5-4/h2,4H,1,3H2
InChIKeyWLHNIAVMSNXYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylsulfenate (CAS 62965-27-9): Procurement-Relevant Physicochemical and Biological Baseline


Allylsulfenate (also designated allylsulfenic acid, 2-propenesulfenic acid; CAS 62965-27-9) is a low-molecular-weight (90.14 g/mol) S-alkylsulfenic acid characterized by a reactive sulfenyl (–S–OH) moiety appended to an allyl (prop-2-en-1-yl) group [1]. This compound is natively generated in Allium species upon tissue disruption via the alliinase-mediated cleavage of S-allyl-L-cysteine sulfoxide (alliin), and it serves as the direct, albeit transient, precursor to the antimicrobial principle allicin [2]. Chemically, allylsulfenate is defined by its participation in the thermally accessible and reversible [2,3]-sigmatropic (Mislow–Evans) rearrangement, which interconverts it with its less electrophilic isomer, allyl sulfoxide [3]. Given its inherent instability as an isolated substance, its procurement value lies not in bulk commodity applications but in its specific utility as a mechanistic probe, a key intermediate in stereocontrolled synthesis, and a component of enzyme–inhibitor design strategies.

Mechanistic probe for enzyme inactivation studies via latent sulfenate warhead
Intermediate for stereocontrolled synthesis exploiting Mislow–Evans rearrangement
In situ precursor for antimicrobial pathway reconstitution (alliinase/alliin system)

Why Allylsulfenate (62965-27-9) Cannot Be Replaced by Common Organosulfur Analogs


Generic substitution of allylsulfenate with structurally related organosulfur compounds (e.g., diallyl disulfide, allyl mercaptan, or even its dimer allicin) fails to replicate its specific chemical behavior due to the unique electrophilic reactivity conferred by its sulfenic acid (–S–OH) oxidation state. Allylsulfenate is not a stable end-product but a kinetic intermediate whose utility is derived from its reversible [2,3]-sigmatropic equilibrium with allyl sulfoxide [1]. This equilibrium dictates that allylsulfenate exists in solution at a concentration approximately four orders of magnitude lower than its sulfoxide counterpart (Keq ≈ 10⁴ favoring sulfoxide), meaning that any experimental or synthetic protocol relying on its transient electrophilicity cannot be mimicked by simply dosing with a more abundant, but chemically inert, sulfide or disulfide analog [2]. Furthermore, its spontaneous, non-enzymatic dimerization to allicin (2 allylsulfenate → allicin + H₂O) proceeds with a specific stoichiometry and rate [3]. Substituting with allicin directly introduces a distinct electrophilic warhead (thiosulfinate vs. sulfenate), which exhibits a different reactivity profile toward biological nucleophiles such as thiols and selenols, thereby altering target engagement and downstream biological readouts [4].

Oxidation state mismatch
Sulfenate electrophilicity is not reproduced by thioethers, disulfides, or allicin; the –S–OH warhead governs target engagement.
Equilibrium-governed concentration
The [2,3]-sigmatropic equilibrium heavily favors allyl sulfoxide, so direct substitution with sulfoxide cannot mimic the transient sulfenate pool.
Dimerization specificity
Spontaneous conversion to allicin follows defined stoichiometry; adding allicin directly introduces a different electrophile (thiosulfinate).

Allylsulfenate (62965-27-9): Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Thermodynamic Equilibrium: Allylsulfenate vs. Allyl Sulfoxide

In the classic Mislow–Evans [2,3]-sigmatropic rearrangement, allylsulfenate exists in a highly unfavorable thermodynamic equilibrium with its isomeric allyl sulfoxide counterpart. This equilibrium constant has been established as strongly favoring the sulfoxide [1]. This means that at room temperature, allylsulfenate constitutes only a trace component (~0.01%) of the equilibrium mixture, underscoring its role as a transient, high-energy intermediate rather than a stable isolable entity [2]. This contrasts sharply with more stable organosulfur compounds like diallyl disulfide, which do not exhibit this dynamic interconversion.

Equilibrium Constant
Reported
Keq ≈ 10⁴ (sulfoxide/sulfenate)
Equilibrium >99.99% toward allyl sulfoxide
Allylsulfenate is a trace component; protocols require in situ generation.
Derived from kinetic and labeling studies (review context).
Physical Organic Chemistry Sigmatropic Rearrangement Reaction Kinetics

Dimerization Kinetics: Allylsulfenate vs. Methanesulfenate

The spontaneous, non-enzymatic dimerization of allylsulfenate to allicin (diallyl thiosulfinate) proceeds with a defined stoichiometry and rate, a reaction that is distinct from the dimerization of simpler alkyl sulfenates [1]. While direct rate constants for allylsulfenate dimerization are challenging to measure due to its transient nature, its behavior can be inferred from comparative studies. In contrast, methanesulfenate (the simplest alkyl sulfenate) is known to be even more reactive and cannot be isolated in solution at all [2]. The allyl group confers a measurable, albeit still limited, degree of stabilization compared to the methyl analog, making it a more experimentally tractable intermediate in synthetic cascades.

Stability vs. Methanesulfenate
Class-level
Allylsulfenate: intermediate stability, dimerizes to allicin
Methanesulfenate: extremely reactive, cannot be isolated
Allyl group provides modest stabilization for synthetic handling.
Direct dimerization rate constants not isolated; qualitative comparison.
Reaction Kinetics Sulfenic Acid Chemistry Allium Biochemistry

Electrophilic Reactivity: Allylsulfenate vs. Allyl Sulfoxide in Enzyme Inactivation

Allylsulfenate functions as a highly reactive electrophile, in stark contrast to its isomeric allyl sulfoxide counterpart. This difference is exploited in the design of mechanism-based enzyme inhibitors (suicide substrates) [1]. In a validated system, an allyl sulfoxide prodrug is designed to undergo enzyme-catalyzed unmasking to generate the allylsulfenate warhead in situ. The resulting allylsulfenate then rapidly and covalently modifies a nucleophilic residue in the enzyme active site, leading to irreversible inactivation. Studies have demonstrated that this inactivation follows saturation kinetics and results in a stoichiometric incorporation of approximately 1 mol of inhibitor per mol of enzyme monomer, confirming the covalent and specific nature of the allylsulfenate-mediated modification [2].

Enzyme Inactivation
Reported
~1:1 covalent modification stoichiometry
Enables specific, irreversible enzyme inhibition via sulfenate warhead.
Validated with transpeptidase/β-lactamase models.
Enzyme Inhibition Mechanism-Based Inactivation Suicide Substrates

Synthetic Utility: Allylsulfenate vs. Other Sulfur Nucleophiles in Domino Reactions

Allylsulfenate, when generated in situ and converted to its corresponding sulfenate anion, exhibits a unique reactivity profile in palladium-catalyzed domino sequences . In a direct comparison, allylic sulfoxides (the precursors) are excellent sources of sulfenate anions via oxidative addition to Pd(0), whereas other common sulfur nucleophiles (e.g., thiolates, sulfinates) do not participate in this specific [2,3]-rearrangement/arylation cascade. This methodology provides a direct route to diverse aryl sulfoxides, which are challenging to access through traditional sulfide oxidation methods that often suffer from over-oxidation to sulfones [1].

Pd-Catalyzed Arylation
Reported
Sulfenate anion generation & domino Pd coupling
Streamlined access to aryl sulfoxides without over-oxidation.
Conditions dependent on Pd catalyst and aryl halide.
Organic Synthesis Palladium Catalysis Sulfenate Anions

Validated Application Scenarios for Allylsulfenate (62965-27-9) Based on Quantitative Differentiation


Design of Mechanism-Based Enzyme Inhibitors (Suicide Substrates)

This scenario leverages the evidence from Section 3 that allylsulfenate is a potent electrophile, capable of covalent enzyme modification, whereas its isomeric allyl sulfoxide is inert. By incorporating a latent allyl sulfoxide moiety into a substrate analog, researchers can develop highly selective, mechanism-based inhibitors. The target enzyme's catalytic machinery unmasks the allylsulfoxide, generating the reactive allylsulfenate warhead in situ, which then irreversibly modifies the enzyme's active site with ~1:1 stoichiometry [1]. This approach is particularly valuable for targeting enzymes like β-lactamases and transpeptidases where specific, covalent inhibition is desired.

Stereocontrolled Synthesis of Complex Natural Products

Building on the unique [2,3]-sigmatropic rearrangement equilibrium (Keq ≈ 10⁴ favoring sulfoxide) documented in Section 3, allylsulfenate serves as a critical intermediate in stereoselective synthesis. The Mislow–Evans rearrangement allows for the 1,3-transposition of oxygen and sulfur functionalities with excellent chirality transfer [2]. In practice, this enables the conversion of readily available chiral allylic sulfoxides to enantiomerically enriched allylic alcohols, which are pivotal building blocks for polyketides, retinoids, and other bioactive natural products. This application exploits the specific, quantifiable thermodynamic preference of the system to drive stereoselective bond formation.

One-Pot Synthesis of Aryl Sulfoxides via Palladium Catalysis

As highlighted in Section 3, the ability of allylsulfenate to form sulfenate anions that undergo efficient Pd-catalyzed arylation provides a distinct synthetic advantage [3]. This domino sequence circumvents the classic challenge of sulfide over-oxidation in sulfoxide synthesis. Procurement of allylsulfenate (or its stable precursors) enables the streamlined, one-pot construction of aryl sulfoxides, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. This method is specifically chosen over alternative sulfur nucleophile sources (e.g., thiols) when chemoselective access to the sulfoxide oxidation state is paramount.

In Vitro Reconstitution of Allium-Derived Antimicrobial Pathways

This application utilizes the quantitative understanding of allylsulfenate's spontaneous dimerization to allicin (2 allylsulfenate → allicin + H₂O) [4]. For studies investigating the antimicrobial mechanism of garlic, researchers cannot simply substitute allicin for its precursor. The in situ generation of allylsulfenate from purified alliin and alliinase, followed by its controlled, concentration-dependent dimerization, is essential for accurately modeling the kinetics of allicin formation and its subsequent decomposition to bioactive polysulfides like diallyl disulfide (DADS). This scenario is critical for elucidating the time-resolved antimicrobial activity of Allium extracts, which cannot be replicated by direct dosing with the stable end-products.

Application
Selection Property
Validation Focus
Mechanism-based enzyme inhibitor design
Latent electrophile generation from sulfoxide
Covalent modification stoichiometry and specificity
Stereocontrolled natural product synthesis
Stereospecific [2,3]-sigmatropic shift
Chirality transfer and enantiomeric excess
One-pot aryl sulfoxide synthesis
Sulfenate anion as privileged nucleophile
Chemoselectivity over sulfide oxidation
In vitro antimicrobial pathway reconstitution
Precursor to allicin via controlled dimerization
Concentration-dependent kinetic modeling

Technical Documentation Hub

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34 linked technical documents
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